Bromo Didehydro Doxorubicinone
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Overview
Description
Bromo Didehydro Doxorubicinone: is a derivative of the well-known anthracycline antibiotic, doxorubicin. This compound is characterized by the presence of a bromine atom and a dehydro modification, which potentially alters its chemical and biological properties. The molecular formula of this compound is C21H17BrO7, and it has a molecular weight of 461.26 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bromo Didehydro Doxorubicinone typically involves the bromination of Doxorubicinone. The process begins with the preparation of Doxorubicinone, which is then subjected to bromination using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or methanol .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: Bromo Didehydro Doxorubicinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bromo Didehydro Doxorubicinone has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential anticancer properties and its ability to overcome drug resistance in cancer cells.
Industry: Utilized in the development of new drug delivery systems and as a standard in quality control processes .
Mechanism of Action
The mechanism of action of Bromo Didehydro Doxorubicinone is similar to that of doxorubicin. It exerts its effects primarily through:
DNA Intercalation: The compound intercalates between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription.
Topoisomerase II Inhibition: It traps topoisomerase II at the cleavage site, preventing the re-ligation of DNA strands and leading to DNA breaks.
Reactive Oxygen Species (ROS) Generation: The compound generates ROS, causing oxidative damage to cellular components
Comparison with Similar Compounds
Doxorubicin: A widely used anthracycline antibiotic with similar DNA intercalation and topoisomerase II inhibition properties.
Daunorubicin: Another anthracycline with a similar structure and mechanism of action.
Epirubicin: A derivative of doxorubicin with altered pharmacokinetic properties
Uniqueness: Bromo Didehydro Doxorubicinone is unique due to the presence of the bromine atom and the dehydro modification, which may enhance its anticancer activity and reduce its cardiotoxicity compared to other anthracyclines .
Properties
Molecular Formula |
C21H17BrO7 |
---|---|
Molecular Weight |
461.3 g/mol |
IUPAC Name |
(9R)-9-(2-bromoacetyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C21H17BrO7/c1-29-12-4-2-3-10-14(12)20(27)16-15(18(10)25)19(26)11-7-21(28,13(23)8-22)6-5-9(11)17(16)24/h2-4,24,26,28H,5-8H2,1H3/t21-/m1/s1 |
InChI Key |
JPMVHEYIIWDGRN-OAQYLSRUSA-N |
Isomeric SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](CC4)(C(=O)CBr)O)C(=C3C2=O)O)O |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4)(C(=O)CBr)O)C(=C3C2=O)O)O |
Origin of Product |
United States |
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